molecular formula C12H16N2O B8379281 2-(1H-indol-4-yloxy)ethyl dimethylamine

2-(1H-indol-4-yloxy)ethyl dimethylamine

Cat. No. B8379281
M. Wt: 204.27 g/mol
InChI Key: YSRPCFRYXCITGL-UHFFFAOYSA-N
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Patent
US06774241B2

Procedure details

A 100 mL round-bottomed flask equipped with magnetic stirrer and a reflux condenser was charged with 2-butanone (30 mL), 4-hydroxy-1H-indole (1.197 g, 0.009 mol), potassium carbonate (44.71 g, 0.036 mol) and sodium iodide (0.137 g, 0.0009 mol). To this mixture was added 2-chloro-N,N-dimethylethylamine hydrochloride (1.43 g, 0.010 mol). The reaction mixture was brought to reflux and stirred for 24 hours. The solvent was removed in vacuo and the resulting crude residue was dissolved in 60 mL of ethyl acetate and the solution was washed sequentially with water (3×45 mL) and brine (1×45 mL). The aqueous fractions were extracted with ethyl acetate (2×20 mL) and the combined organic fractions were dried over MgSO4 and concentrated in vacuo. The residue was purified by flash chromatography (95:4.9:0.1 dichloromethane/methanol/ammonium hydroxide) to afford 2-(1H-indol-4-yloxy)ethyl dimethylamine as a transparent pale blue oil (1.322 g, 72%). MS: (M+H)+=205.4.
Quantity
1.43 g
Type
reactant
Reaction Step One
Quantity
1.197 g
Type
reactant
Reaction Step Two
Quantity
44.71 g
Type
reactant
Reaction Step Two
Quantity
0.137 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[CH:4]=[CH:5][NH:6]2.C(=O)([O-])[O-].[K+].[K+].[I-].[Na+].Cl.Cl[CH2:21][CH2:22][N:23]([CH3:25])[CH3:24]>CC(=O)CC>[NH:6]1[C:7]2[C:3](=[C:2]([O:1][CH2:21][CH2:22][N:23]([CH3:25])[CH3:24])[CH:10]=[CH:9][CH:8]=2)[CH:4]=[CH:5]1 |f:1.2.3,4.5,6.7|

Inputs

Step One
Name
Quantity
1.43 g
Type
reactant
Smiles
Cl.ClCCN(C)C
Step Two
Name
Quantity
1.197 g
Type
reactant
Smiles
OC1=C2C=CNC2=CC=C1
Name
Quantity
44.71 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0.137 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
CC(CC)=O

Conditions

Stirring
Type
CUSTOM
Details
stirred for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 100 mL round-bottomed flask equipped with magnetic stirrer and a reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the resulting crude residue was dissolved in 60 mL of ethyl acetate
WASH
Type
WASH
Details
the solution was washed sequentially with water (3×45 mL) and brine (1×45 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous fractions were extracted with ethyl acetate (2×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic fractions were dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (95:4.9:0.1 dichloromethane/methanol/ammonium hydroxide)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
N1C=CC2=C(C=CC=C12)OCCN(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.322 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 71.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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